molecular formula C25H21N3O2S B2895509 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 396724-36-0

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No. B2895509
CAS RN: 396724-36-0
M. Wt: 427.52
InChI Key: LABDPDVECSUNKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazoles . Pyrazoles are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as pyrazolones and pyrazolo derivatives are typically synthesized via reactions involving electrophilic and nucleophilic reagents . For instance, 1,3-diphenyl-1H-pyrazol-5(4H)-one has been prepared via reaction with electrophilic and nucleophilic reagents .

Scientific Research Applications

Toxicological Evaluation and Safety Assessment

A toxicological evaluation was conducted on a structurally similar novel cooling compound, emphasizing its safe application in food and beverages. This compound underwent rapid metabolism and demonstrated no genotoxicity or clastogenicity, with subchronic oral toxicity studies in rats indicating a high safety profile (Karanewsky et al., 2015).

Pharmacological Evaluation of Analogs

Research into analogs of the compound has highlighted their potential in inhibiting glutaminase, suggesting a therapeutic approach for diseases requiring modulation of glutamine metabolism. Structure-activity relationship studies have led to the identification of analogs with improved solubility and potency, demonstrating significant in vitro and in vivo anti-tumor activity (Shukla et al., 2012).

Chemoselective Acetylation for Antimalarial Drug Synthesis

The compound has been indirectly related to research focusing on the chemoselective acetylation of amino groups, a method crucial for synthesizing intermediates for antimalarial drugs. This research underscores the compound's relevance in facilitating efficient synthesis processes for pharmaceutical applications (Magadum & Yadav, 2018).

Evaluation as a Flavouring Substance

A scientific opinion on a related flavouring substance highlighted its safe use in food, based on comprehensive dietary exposure assessments and toxicity studies. This illustrates the compound's potential utility in enhancing food flavors without health concerns (Younes et al., 2018).

Discovery as a Drug Candidate for Epilepsies

Research into derivatives of the compound has led to the discovery of potent, selective blockers of T-type calcium channels. These blockers show promise as drug candidates for treating generalized epilepsies, with one derivative being highlighted for its solubility, brain penetration, and safety profile (Bezençon et al., 2017).

Antioxidant Activity in Coordination Complexes

Novel coordination complexes constructed from pyrazole-acetamide derivatives, including compounds structurally related to the target compound, have demonstrated significant antioxidant activity. This finding suggests potential applications in mitigating oxidative stress-related conditions (Chkirate et al., 2019).

Future Directions

While the future directions for this specific compound are not available, research into similar compounds continues to be an active area of study. For instance, the development of new inhibitors for protein kinases, which are considered therapeutic options for cancer treatment, remains an intense area of research .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit protein kinases , which play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

It’s worth noting that similar compounds have been found to show good in vitro anti-proliferative activities . Some of them were even found to be 8–10 times more potent than the BTK inhibitor ibrutinib .

Biochemical Pathways

Similar compounds have been found to affect cellular signal transduction pathways, particularly those involving protein kinases . These pathways regulate many important cellular activities such as cell division, survival, and apoptosis .

Pharmacokinetics

It’s worth noting that irreversible kinase inhibitors (ikis), which include similar compounds, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles compared to reversible inhibitors .

Result of Action

Similar compounds have been found to show good in vitro anti-proliferative activities , suggesting that they may inhibit cell growth or induce cell death in certain contexts.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific cellular environment, the presence of other compounds, and the specific characteristics of the target cells .

properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c29-24(15-18-7-3-1-4-8-18)26-25-22-16-31-17-23(22)27-28(25)19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDPDVECSUNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

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